Cas no 2097951-61-4 (6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride)

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a spirocyclic compound featuring a diazaspiro[3.4]octane core with a methyl substituent at the 6-position and a ketone group at the 7-position. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and pharmaceutical applications. This structure is of interest in medicinal chemistry due to its potential as a versatile intermediate for the development of biologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. The rigid spirocyclic framework may contribute to improved binding selectivity and metabolic stability. Its well-defined synthetic route allows for consistent purity and scalability in research settings.
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride structure
2097951-61-4 structure
商品名:6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
CAS番号:2097951-61-4
MF:C7H13ClN2O
メガワット:176.643920660019
MDL:MFCD30494941
CID:5105581
PubChem ID:126847366

6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
    • 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
    • MFCD30494941
    • 6-Methyl-2,6-diazaspiro[3.4]octan-7-one HCl
    • PS-20552
    • 2097951-61-4
    • 6-methyl-2,6-diazaspiro[3.4]octan-7-onehydrochloride
    • SY344518
    • AKOS040818479
    • F2167-8367
    • E73685
    • MDL: MFCD30494941
    • インチ: 1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H
    • InChIKey: HRENNFLBJMIXPU-UHFFFAOYSA-N
    • ほほえんだ: C1C2(CC(=O)N(C)C2)CN1.[H]Cl

計算された属性

  • せいみつぶんしりょう: 176.0716407g/mol
  • どういたいしつりょう: 176.0716407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 174
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų

6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2167-8367-5g
6-methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
2097951-61-4 95%+
5g
$2525.0 2023-09-06
Chemenu
CM514565-1g
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
2097951-61-4 97%
1g
$*** 2023-03-30
eNovation Chemicals LLC
Y1098267-100mg
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
2097951-61-4 97%
100mg
$225 2025-02-20
1PlusChem
1P01XADV-500mg
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
2097951-61-4 97.00%
500mg
$388.00 2023-12-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4322-1-250.0mg
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
2097951-61-4 97%
250.0mg
¥1200.0000 2024-08-03
eNovation Chemicals LLC
Y1098267-250mg
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
2097951-61-4 97%
250mg
$285 2025-02-20
Aaron
AR01XAM7-1g
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
2097951-61-4 97%
1g
$520.00 2025-02-13
Aaron
AR01XAM7-5g
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
2097951-61-4 97%
5g
$1558.00 2025-02-13
Aaron
AR01XAM7-500mg
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
2097951-61-4 97%
500mg
$347.00 2025-02-13
Life Chemicals
F2167-8367-0.25g
6-methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
2097951-61-4 95%+
0.25g
$694.0 2023-09-06

6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride 関連文献

6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochlorideに関する追加情報

Introduction to 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride (CAS No. 2097951-61-4)

6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride, identified by its CAS number 2097951-61-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic hydrazine derivative has garnered attention due to its unique structural framework and potential biological activities. The compound belongs to a class of molecules that exhibit spirocyclic connectivity, which often confers enhanced metabolic stability and binding affinity in drug-like scaffolds.

The molecular structure of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride features a spiro center linking two six-membered rings, with nitrogen atoms incorporated into the system. This arrangement creates a rigid core that can be exploited to modulate interactions with biological targets. The presence of both methyl and hydrochloride substituents further influences the compound's physicochemical properties, including solubility and ionization state, making it a versatile candidate for medicinal chemistry applications.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological profiles of such spirocyclic compounds. Studies using molecular modeling techniques have highlighted the potential of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride to interact with various enzymes and receptors. For instance, its spirocyclic core has been shown to mimic the binding conformation of certain natural product scaffolds, suggesting applications in the development of enzyme inhibitors or receptor modulators.

In vitro studies have begun to explore the biological activity of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride across multiple therapeutic areas. Preliminary data indicate that this compound exhibits inhibitory effects on certain kinases and transcription factors, which are implicated in inflammatory and oncogenic pathways. The nitrogen-rich heterocyclic system contributes to its ability to engage with these targets, potentially offering a structural basis for designing next-generation therapeutics.

The synthesis of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride represents a challenging yet rewarding endeavor for synthetic chemists. The spirocyclic framework necessitates multi-step reactions involving cyclization and functional group transformations. Recent reports have described efficient synthetic routes that leverage transition metal catalysis to streamline the construction of the spirocore. These advances not only enhance the accessibility of the compound but also provide valuable insights into methodology for constructing related scaffolds.

The hydrochloride salt form of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride improves its solubility in aqueous media, which is a critical factor for pharmaceutical formulations. This enhancement allows for easier administration via oral or parenteral routes, broadening its potential utility in drug development. Additionally, the stability of the hydrochloride salt under various storage conditions has been evaluated, ensuring that the compound remains viable for both research and commercial applications.

Future directions in the study of 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride include exploring its derivatives as lead compounds for drug discovery programs. By systematically modifying substituents on the spirocyclic core or introducing additional functional groups, chemists can fine-tune its pharmacological properties. The integration of high-throughput screening technologies with structure-based design approaches will accelerate the identification of optimized analogs with improved potency and selectivity.

The growing interest in spirocyclic compounds as pharmacophores is driven by their unique structural features and functional diversity. 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride exemplifies how these molecules can serve as valuable building blocks for innovative drug candidates. As research continues to uncover new biological functions and synthetic strategies, compounds like this are poised to play a pivotal role in addressing unmet medical needs across various disease indications.

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Amadis Chemical Company Limited
(CAS:2097951-61-4)6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
A1078340
清らかである:99%
はかる:1g
価格 ($):606.0